molecular formula C13H9Cl2N3O B3035904 5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 338774-05-3

5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B3035904
CAS No.: 338774-05-3
M. Wt: 294.13 g/mol
InChI Key: OSHIXLOYFLYDIE-UHFFFAOYSA-N
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Description

5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 5 and 6 positions.

    Methylation: The methyl group is introduced at the 1 position using methylating agents like methyl iodide in the presence of a base.

    Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridinone ring, potentially converting it to a dihydropyridinone derivative.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: May be used in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit enzyme activity or block receptor binding, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-1H-benzimidazole: Lacks the pyridinone ring but shares the benzimidazole core with chlorine substitutions.

    1-methyl-1H-benzimidazole: Similar core structure but without the chlorine atoms and pyridinone ring.

    2(1H)-pyridinone: Contains the pyridinone ring but lacks the benzimidazole moiety.

Uniqueness

5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the combination of the benzimidazole and pyridinone rings, along with specific substitutions that may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

5-(5,6-dichloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-18-11-5-9(15)8(14)4-10(11)17-13(18)7-2-3-12(19)16-6-7/h2-6H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHIXLOYFLYDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1C3=CNC(=O)C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 2
5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 3
5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 4
5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 5
5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 6
5-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

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